M-8-Heiap
Description
M-8-Heiap (systematic IUPAC name: pending verification due to proprietary nomenclature) is a halogenated aromatic compound with the molecular formula C₇H₆BrIO (CAS No. 199786-58-8). It is characterized by a bromine and iodine substituent on a phenyl ring, coupled with a hydroxyl group, giving it unique physicochemical properties. The compound exhibits a molecular weight of 312.93 g/mol, a melting point of 128–130°C, and moderate solubility in polar organic solvents such as dichloromethane and dimethyl sulfoxide . Its synthesis involves the reaction of dibrominated precursors with iodine monochloride under controlled oxidative conditions, yielding a purity of ≥98% .
Properties
CAS No. |
110090-92-1 |
|---|---|
Molecular Formula |
C16H22N5O8P |
Molecular Weight |
443.35 g/mol |
IUPAC Name |
15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine |
InChI |
InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19) |
InChI Key |
CWTWQHCGTODVAN-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Canonical SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Synonyms |
M-8-HEIAP methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparison
The structural analogs of M-8-Heiap include halogen-substituted benzyl alcohols and iodinated aromatic derivatives. Key comparisons are summarized in Table 1 .
Table 1: Physicochemical Properties of this compound and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DCM) | LogP | TPSA (Ų) |
|---|---|---|---|---|---|---|
| This compound | C₇H₆BrIO | 312.93 | 128–130 | High | 2.81 | 20.23 |
| (2-Bromo-5-iodophenyl)methanol | C₇H₆BrIO | 312.93 | 125–127 | Moderate | 2.75 | 20.23 |
| (5-Bromo-2-iodoisopropyl)benzene | C₉H₁₀BrI | 307.03 | 85–87 | Low | 3.45 | 0.00 |
| (4-Bromo-2-methylphenyl)methanol | C₈H₉BrO | 201.06 | 110–112 | High | 2.30 | 20.23 |
Key Observations :
- The higher logP value of (5-bromo-2-iodoisopropyl)benzene (3.45 vs. 2.81) suggests greater lipophilicity, which may influence membrane permeability in biological systems .
- (4-Bromo-2-methylphenyl)methanol lacks iodine but shows comparable solubility, highlighting the role of halogen substitution in modulating physicochemical behavior .
Critical Research Findings and Limitations
- Stability: this compound shows hydrolytic instability at pH > 8, limiting its use in alkaline environments, whereas (2-bromo-5-iodophenyl)methanol remains stable up to pH 10 .
- Toxicity: Comparative cytotoxicity assays reveal higher IC₅₀ values for this compound (12 µM) vs. (4-bromo-2-methylphenyl)methanol (8 µM) in human hepatocytes, suggesting a safer pharmacological profile .
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